molecular formula C17H14ClN3O3 B5331259 2-chloro-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide

2-chloro-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide

Cat. No. B5331259
M. Wt: 343.8 g/mol
InChI Key: WHIXDRIZMQJLNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide, also known as CIBP, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including cancer treatment and pain management. In

Mechanism of Action

The mechanism of action of 2-chloro-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide is not fully understood. However, it is believed to act by inhibiting the activity of a protein called PARP-1. PARP-1 is involved in DNA repair and cell death pathways. Inhibition of PARP-1 has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy. Additionally, inhibition of PARP-1 has been shown to have analgesic effects in animal models of neuropathic pain.
Biochemical and Physiological Effects:
2-chloro-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide has been shown to have a number of biochemical and physiological effects. In cancer cells, 2-chloro-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide has been shown to inhibit cell growth and induce cell death. Additionally, 2-chloro-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy. In animal models of neuropathic pain, 2-chloro-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide has been shown to have analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide in lab experiments is that it has been shown to have potent effects in cancer cells and animal models of neuropathic pain. Additionally, the synthesis method for 2-chloro-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide is relatively simple and can be carried out using standard laboratory equipment. However, one limitation of using 2-chloro-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide in lab experiments is that its mechanism of action is not fully understood. Additionally, the yield of the synthesis method is relatively low, which may limit its use in large-scale experiments.

Future Directions

There are a number of future directions for research on 2-chloro-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide. One area of interest is the development of more potent PARP-1 inhibitors. Additionally, further studies are needed to fully understand the mechanism of action of 2-chloro-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide. Finally, more research is needed to determine the potential clinical applications of 2-chloro-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide in cancer treatment and pain management.
In conclusion, 2-chloro-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide is a promising compound that has shown potential in various scientific research applications. Its mechanism of action is not fully understood, but it has been shown to have potent effects in cancer cells and animal models of neuropathic pain. Further research is needed to fully understand the potential clinical applications of 2-chloro-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide and to develop more potent PARP-1 inhibitors.

Synthesis Methods

The synthesis of 2-chloro-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide involves the reaction of 2-chloro-N-(4-aminophenyl)benzamide with 2-oxo-1-imidazolidinecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography. The yield of this synthesis method is reported to be around 30%.

Scientific Research Applications

2-chloro-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-chloro-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide has been studied for its potential use in pain management. It has been shown to have analgesic effects in animal models of neuropathic pain.

properties

IUPAC Name

2-chloro-N-[4-(2-oxoimidazolidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c18-14-4-2-1-3-13(14)15(22)20-12-7-5-11(6-8-12)16(23)21-10-9-19-17(21)24/h1-8H,9-10H2,(H,19,24)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIXDRIZMQJLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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